molecular formula C16H16FNO3S2 B2982144 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid CAS No. 292057-47-7

6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid

Cat. No.: B2982144
CAS No.: 292057-47-7
M. Wt: 353.43
InChI Key: CSIAIHVXCOTWLB-RAXLEYEMSA-N
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Description

This compound belongs to the thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core with a (Z)-configured 4-fluorobenzylidene substituent at position 5 and a hexanoic acid chain at position 3. The Z-configuration of the exocyclic double bond is critical for bioactivity, as seen in structurally related analogs .

Properties

IUPAC Name

6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S2/c17-12-7-5-11(6-8-12)10-13-15(21)18(16(22)23-13)9-3-1-2-4-14(19)20/h5-8,10H,1-4,9H2,(H,19,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIAIHVXCOTWLB-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the condensation of 4-fluorobenzaldehyde with a thiazolidine-4-one derivative, followed by the introduction of the hexanoic acid side chain. The reaction conditions often require a base such as sodium hydride, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the process.

Industrial Production Methods: Industrial production scales up the laboratory synthesis by optimizing reaction conditions and employing continuous flow techniques. This ensures higher yields and purity, while also reducing the overall production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the thiazolidine ring is oxidized to form sulfoxide or sulfone derivatives.

  • Reduction: Reduction reactions can target the carbonyl group in the thiazolidine ring, resulting in the formation of alcohol derivatives.

  • Substitution: Substitution reactions often occur at the fluorophenyl group, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

  • Oxidation: Use of oxidizing agents like m-chloroperbenzoic acid (MCPBA) or hydrogen peroxide under mild conditions.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reductants.

  • Substitution: Employing electrophilic reagents such as halogens or nitrating agents in the presence of Lewis acids.

Major Products:

  • Oxidation: Formation of sulfoxide or sulfone derivatives.

  • Reduction: Formation of alcohol derivatives.

  • Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

  • Chemistry: Used as a precursor in the synthesis of more complex molecules due to its reactive functional groups.

  • Biology: Investigated for its potential anti-inflammatory and anticancer properties, attributed to the thiazolidine ring structure.

  • Medicine: Explored as a lead compound for developing drugs targeting specific enzymes and receptors.

  • Industry: Utilized in the development of novel materials with unique properties, including polymers and coatings.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the biological or chemical context. In medicinal applications, it may interact with enzymes or receptors through the fluorophenyl group and the thiazolidine ring, leading to inhibition or activation of specific pathways. Molecular targets often include enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of key analogs based on substituents, molecular properties, and biological activities:

Compound Name (Structure) Substituent Variations Molecular Weight (g/mol) Key Biological Activity/Application Reference
Target Compound 4-Fluorophenyl; hexanoic acid chain ~359.42* Not explicitly reported; inferred antimicrobial/DUSP26 inhibition potential
6-[(5Z)-5-[(4-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-Methoxyphenyl (electron-donating group) ~375.46* Supplier-listed; potential metabolic stability
6-[(5Z)-5-[(2-Methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 2-Methoxyphenyl (steric/electronic modulation) 375.46 Structural analog; docking studies suggest antimicrobial
6-[(5Z)-5-[(4-Methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid 4-Methylphenyl (electron-donating group) ~345.44* Potent DUSP26 inhibitor (IC₅₀ < NSC-87877)
6-[(5E)-5-[(Furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid Furan-2-yl (heterocyclic substituent) 325.40 Antibacterial; molecular dynamics validated
2-[(5Z)-5-[(4-Chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid 4-Chlorophenyl; propanoic acid chain (shorter chain) 403.90 Undisclosed activity; structural diversity

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

  • Substituent Effects: Electron-withdrawing groups (e.g., 4-F): Enhance metabolic stability and target binding via increased electronegativity . Electron-donating groups (e.g., 4-OCH₃, 4-CH₃): Improve inhibitory activity in enzyme targets (e.g., DUSP26) by modulating electronic density . Heterocyclic substituents (e.g., furan): Expand antimicrobial activity, as seen in furan-conjugated thiazolidinones .
  • Biological Activity :

    • The 4-methylphenyl analog demonstrated superior DUSP26 inhibition compared to the reference inhibitor NSC-87877, highlighting substituent-driven efficacy .
    • Furan derivatives exhibited validated antibacterial activity via molecular dynamics targeting Mycobacterium tuberculosis .

Biological Activity

6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is a synthetic compound belonging to the thiazolidinone class. Its unique structure, featuring a thiazolidine ring and a hexanoic acid chain, suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FNO3S2, with a molecular weight of approximately 353.43 g/mol. The presence of a fluorophenyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Property Value
IUPAC Name6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Molecular FormulaC16H16FNO3S2
Molecular Weight353.43 g/mol

The biological activity of 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways. Research indicates that compounds with similar structures exhibit significant enzyme inhibition, particularly in cancer cell lines.

Biological Activities

Research has indicated various biological activities associated with this compound:

1. Antimicrobial Activity
Studies have shown that thiazolidinone derivatives exhibit antimicrobial properties against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Properties
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. It has been observed to induce apoptosis in specific cancer cell lines through the activation of intrinsic pathways.

3. Anti-inflammatory Effects
Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests potential therapeutic applications in inflammatory diseases.

Case Studies

Several studies have explored the biological activity of thiazolidinone derivatives:

Case Study 1: Antimicrobial Testing
A study assessed the antimicrobial efficacy of various thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with fluorinated aromatic groups showed enhanced activity compared to non-fluorinated analogs.

Case Study 2: Anticancer Evaluation
In vitro assays evaluated the cytotoxic effects of 6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid on human breast cancer cells (MCF-7). The compound exhibited significant dose-dependent cytotoxicity, leading to increased apoptosis markers.

Comparative Analysis with Similar Compounds

The following table summarizes key features and biological activities of structurally related compounds:

Compound Name Molecular Formula Key Features Biological Activity
6-{(5Z)-5-[1-(4-Methylbenzyl)-2-Oxo]}C18H19NO5S2Different aryl substituentsAnti-inflammatory activity
6-{(5Z)-5-[4-Chlorophenyl]methylidene}C17H18ClNO3S2Exhibits antibacterial propertiesAntimicrobial effects
6-{(5E)-5-[Furan]}C20H18ClNO4S2Different heteroatom presenceUnique biological activities

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